3-Amino-1-carbethoxypiperidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H16N2O2 |
|---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
ethyl 3-aminopiperidine-1-carboxylate |
InChI |
InChI=1S/C8H16N2O2/c1-2-12-8(11)10-5-3-4-7(9)6-10/h7H,2-6,9H2,1H3 |
InChI Key |
IJWHDAIOTFLTQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCCC(C1)N |
Origin of Product |
United States |
Significance of Piperidine Derivatives in Chemical Research
The piperidine (B6355638) ring is a fundamental building block in the design and synthesis of a wide range of organic molecules, particularly in the realm of medicinal chemistry. nih.govwisdomlib.org Its prevalence is underscored by the fact that piperidine-containing compounds are found in over twenty classes of pharmaceuticals and numerous alkaloids. nih.govresearchgate.net The significance of the piperidine scaffold stems from its ability to impart favorable physicochemical and pharmacological properties to a molecule. researchgate.net
The three-dimensional, chair-like conformation of the piperidine ring allows for the precise spatial orientation of substituents, which is crucial for specific interactions with biological targets such as enzymes and receptors. thieme-connect.com Furthermore, the presence of the nitrogen atom can influence a compound's polarity, basicity, and ability to form hydrogen bonds, all of which are critical determinants of its pharmacokinetic and pharmacodynamic profile. wisdomlib.orgthieme-connect.com
The versatility of the piperidine scaffold is evident in the diverse biological activities exhibited by its derivatives. These include, but are not limited to, anticancer, antiviral, antimicrobial, anti-inflammatory, and analgesic properties. wisdomlib.orgijnrd.orgresearchgate.netontosight.ai The development of efficient and cost-effective synthetic methods for creating substituted piperidines is, therefore, a key area of focus in modern organic chemistry. nih.gov Researchers continuously explore novel synthetic strategies, including hydrogenation of pyridine (B92270) precursors, cyclization reactions, and multicomponent reactions, to access a wide array of functionalized piperidine derivatives. nih.gov
Table 1: Examples of Pharmacological Activities of Piperidine Derivatives
| Pharmacological Activity | Reference |
|---|---|
| Anticancer | researchgate.netontosight.ai |
| Antiviral | ijnrd.orgresearchgate.net |
| Antimicrobial | wisdomlib.orgontosight.ai |
| Anti-inflammatory | wisdomlib.orgontosight.ai |
| Analgesic | wisdomlib.orgijnrd.org |
| Antihypertensive | wisdomlib.orgresearchgate.net |
| Antimalarial | wisdomlib.orgresearchgate.net |
| Anti-Alzheimer's | ijnrd.orgresearchgate.net |
Importance of Chiral Aminopiperidine Scaffolds in Synthetic Chemistry
The introduction of a chiral center into the piperidine (B6355638) ring, particularly through the incorporation of an amino group, gives rise to chiral aminopiperidine scaffolds. These structures are of paramount importance in synthetic chemistry, primarily due to their role as key intermediates in the synthesis of enantiomerically pure pharmaceuticals. thieme-connect.combeilstein-journals.org The stereochemistry of a drug molecule is often critical to its biological activity, with different enantiomers potentially exhibiting distinct pharmacological effects. thieme-connect.com
Chiral aminopiperidines serve as valuable building blocks that allow for the construction of complex molecules with a high degree of stereocontrol. nih.gov The presence of both a chiral center and a reactive amino group provides a versatile handle for further chemical modifications and the introduction of diverse functionalities. rsc.org The development of stereoselective synthetic routes to access these scaffolds with high enantiopurity is a significant area of research. beilstein-journals.orgrsc.org
Several strategies have been developed for the synthesis of chiral aminopiperidines, including:
The ability to modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles by incorporating chiral piperidine scaffolds makes them a powerful tool for medicinal chemists. thieme-connect.comthieme-connect.comresearchgate.net
Overview of Research Domains Pertaining to 3 Amino 1 Carbethoxypiperidine Derivatives
De Novo Synthesis of the Piperidine Ring System Featuring Amino Functionality
De novo synthesis offers the advantage of constructing the piperidine ring with the desired stereochemistry and substitution pattern from acyclic precursors. Several powerful methodologies have emerged in this area.
Cyclization Reactions in Aminopiperidine Formation
Intramolecular cyclization reactions are a cornerstone of heterocyclic synthesis. In the context of aminopiperidines, these reactions typically involve the formation of a carbon-nitrogen bond to close the six-membered ring.
One notable approach involves the intramolecular cyclization of unsaturated amines. For instance, a highly efficient one-pot synthesis of 3-azidopiperidines has been developed through the intramolecular cyclization of unsaturated amines, which allows for the nucleophilic installation of an azide (B81097) moiety. acs.orgacs.org This azide can then be readily reduced to the corresponding amine. This method is advantageous as it can be expanded to the direct incorporation of various nitrogen nucleophiles, offering a modular route to 3-amino and 3-amidopiperidines. acs.orgacs.org The regioselectivity of this transformation often favors the anti-Markovnikov product, complementing other methods. acs.org
Another strategy involves the cyclization of amino alcohols. A new efficient method for the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex has been developed, yielding a variety of cyclic amines, including piperidines, in good to excellent yields. organic-chemistry.org Additionally, a simple one-pot preparation of cyclic amines from amino alcohols using thionyl chloride has been reported, which avoids the need for a multi-step protection-activation-cyclization-deprotection sequence. organic-chemistry.org
Radical-mediated amine cyclization also presents a viable route. For example, a cobalt(II) catalyzed intramolecular cyclization of linear amino-aldehydes has been shown to produce various piperidines in good yields. mdpi.com
| Starting Material | Reagents/Catalyst | Product | Key Features |
| Unsaturated Amine | NCS, NaI, NaN₃ | 3-Azidopiperidine | One-pot synthesis, versatile nucleophile incorporation. acs.orgacs.org |
| Amino Alcohol | Cp*Ir complex | Piperidine | Catalytic, good to excellent yields. organic-chemistry.org |
| Amino Alcohol | SOCl₂ | Piperidine | One-pot, avoids protection/deprotection steps. organic-chemistry.org |
| Linear Amino-aldehyde | Cobalt(II) catalyst | Piperidine | Radical-mediated cyclization. mdpi.com |
Ring-Closing Metathesis Strategies for Piperidine Scaffolds
Ring-closing metathesis (RCM) has become a powerful and widely used tool in the synthesis of cyclic compounds, including nitrogen-containing heterocycles. acs.orgresearchgate.netclockss.org This reaction, often catalyzed by ruthenium-based catalysts, allows for the formation of the piperidine ring from a diene precursor. acs.orgclockss.org
A general method for the asymmetric synthesis of trans-4-substituted 3-aminopiperidines has been developed utilizing RCM. acs.orgacs.org This approach uses a protected D-serine as a chiral starting material to control the absolute stereochemistry. The piperidine ring is constructed via an RCM reaction, followed by stereoselective hydrogenation of the resulting allylamine (B125299) to yield the desired trans-3-aminopiperidine derivative. acs.orgacs.org This strategy represents the first asymmetric synthesis of this particular class of compounds. acs.org
The success of RCM is often dependent on the catalyst and the protecting groups used, especially in the presence of basic amines which can affect the reaction yield. researchgate.netclockss.org However, generalized methods have been established to perform RCM in the presence of basic amines, expanding the utility of this reaction for the synthesis of a variety of piperidine derivatives. researchgate.net
| Catalyst | Starting Material | Key Transformation | Advantage |
| Ruthenium-based | Diene precursor derived from D-serine | Ring-closing metathesis followed by stereoselective hydrogenation | Asymmetric synthesis of trans-4-substituted 3-aminopiperidines. acs.orgacs.org |
| Ruthenium-based | Diene with basic amine functionality | Ring-closing metathesis | Applicable to a wide range of piperidine analogs. researchgate.netclockss.org |
Enantioselective Ring Expansion Approaches
The enantioselective ring expansion of smaller, readily available chiral cyclic systems provides an elegant pathway to optically active piperidines. Prolinols, derived from the natural amino acid proline, are common starting materials for these transformations.
The ring expansion of prolinols can proceed through an aziridinium (B1262131) intermediate to yield C3-substituted piperidines in good yields and with high enantiomeric excess. nih.govresearchgate.net The substituent at the C3 position is introduced by a nucleophile, and the reaction can be directed under either thermodynamic or kinetic control. nih.govresearchgate.net The regioselectivity of the nucleophilic attack on the aziridinium intermediate is influenced by the substituents on the nitrogen atom and at the C4 position of the starting prolinol. nih.govresearchgate.net This methodology has been successfully applied to the synthesis of various 3-substituted piperidines, including those with amino functionalities. researchgate.net
More recent developments have shown that palladium-catalyzed allylic amine rearrangements can facilitate a two-carbon ring expansion of 2-vinyl pyrrolidines to their corresponding azepane counterparts, and this methodology is also applicable to the expansion of piperidines to azocanes. chemrxiv.org This process occurs under mild conditions, is tolerant of various functional groups, and can proceed with a high degree of enantioretention. chemrxiv.org
Strategies Involving 1,2-Diamination of Aldehydes
A powerful strategy for the synthesis of 1,2-diamines from aldehydes has been developed, which can be adapted for the construction of 3-aminopiperidines. figshare.comacs.orgresearchgate.net This method involves a proline-catalyzed asymmetric α-amination of an aldehyde, followed by a reductive amination. figshare.comacs.org The resulting 1,2-diamine can then undergo intramolecular cyclization to form the piperidine ring.
This approach has been successfully utilized to synthesize 3-aminopiperidines in high yields and with good enantioselectivity. figshare.comacs.org The versatility of this method is demonstrated by its application in the synthesis of a 2-aminomethyl iminocyclitol, highlighting its potential for creating complex, biologically relevant molecules. figshare.comacs.org
Synthesis from Pre-formed Cyclic Structures
An alternative to de novo synthesis is the functionalization of a pre-existing piperidine ring. This approach is particularly useful when the desired piperidone precursor is readily available.
Transformation of Piperidones to Aminopiperidines
The conversion of a piperidone to an aminopiperidine is a common and effective strategy. Reductive amination is a key transformation in this context. tandfonline.comtandfonline.comnih.gov
This reaction involves the condensation of a piperidone with an amine or ammonia (B1221849) to form an imine or enamine intermediate, which is then reduced in situ to the desired aminopiperidine. A variety of reducing agents can be employed, with sodium cyanoborohydride and sodium triacetoxyborohydride (B8407120) being particularly effective due to their selectivity. tandfonline.comtandfonline.comnih.gov For instance, the reductive amination of 2,6-diaryl-3-methylpiperidin-4-ones with sodium cyanoborohydride has been shown to produce the corresponding 4-aminopiperidines in almost quantitative yield. tandfonline.comtandfonline.com
The stereochemical outcome of the reductive amination can often be controlled by the choice of reagents and reaction conditions, leading to the selective formation of either axial or equatorial amino-substituted piperidines. tandfonline.com
Furthermore, enzymatic approaches have been developed for the asymmetric amination of N-protected 3-piperidones. The use of ω-transaminases allows for the synthesis of both enantiomers of 3-amino-1-Boc-piperidine from the prochiral precursor 1-Boc-3-piperidone with high yield and enantiomeric excess. beilstein-journals.org
| Piperidone Substrate | Reagents/Method | Product | Key Features |
| 2,6-Diaryl-3-methylpiperidin-4-one | Sodium Cyanoborohydride, Amine | 4-Aminopiperidine | High yield, stereoselective. tandfonline.comtandfonline.com |
| N-Substituted 4-piperidone | Sodium Triacetoxyborohydride, Amine | 4-Aminopiperidine | General method for a library of compounds. nih.gov |
| 1-Boc-3-piperidone | ω-Transaminase, Amine Donor | (R)- or (S)-3-Amino-1-Boc-piperidine | Enzymatic, high enantioselectivity. beilstein-journals.org |
| N-protected 3-piperidone | Ethyl glycinate, NaBH(OAc)₃ | Racemic N-protected 3-aminopiperidine derivative | Moderate yield, allows for separation of enantiomers. nih.gov |
Modification of Existing Piperidine Derivatives for Amino Group Introduction
A common strategy for synthesizing 3-aminopiperidine derivatives involves the modification of an existing piperidine ring. This approach often starts with a corresponding piperidone, which undergoes various transformations to introduce the amino group. One such method involves the enzymatic amination of a 3-piperidone derivative. google.com This biocatalytic approach offers a direct route to the desired aminopiperidine.
The versatility of the piperidine ring allows for a wide range of selective modifications. niscpr.res.in The use of protecting groups, such as the tert-butoxycarbonyl (Boc) group, is crucial for directing the synthesis and ensuring the stability of the intermediates. niscpr.res.in
Chiral and Stereoselective Synthetic Approaches
The biological activity of many piperidine-containing pharmaceuticals is highly dependent on their stereochemistry. Therefore, the development of chiral and stereoselective synthetic methods is of paramount importance. These approaches aim to produce specific enantiomers of 3-aminopiperidine derivatives, avoiding the need for costly and wasteful resolution of racemic mixtures.
Asymmetric catalysis, utilizing either metal-based catalysts or enzymes, has emerged as a powerful tool for the enantioselective synthesis of chiral amines. These methods offer high efficiency and stereocontrol, making them attractive for industrial applications.
Rhodium-catalyzed asymmetric hydrogenation represents an efficient and atom-economical method for producing enantioenriched 3-aminopiperidine derivatives. thieme-connect.comx-mol.com This technique typically involves the hydrogenation of an enamide precursor derived from a piperidone.
One specific application describes the asymmetric hydrogenation of N-(1-benzylpiperidin-3-yl)enamides. thieme-connect.com Using a rhodium complex with a chiral phosphine (B1218219) ligand, such as (S)-SYNPHOS, this method achieves high yields and enantiomeric excesses. thieme-connect.com Under optimized conditions of 50°C and 20 bar of hydrogen pressure, the desired 3-aminopiperidine derivatives can be obtained in up to 92% yield with an enantiomeric excess of up to 96% after a single crystallization. thieme-connect.com This approach provides a viable route to both (R)- and (S)-enantiomers of the 3-aminopiperidine core. thieme-connect.com
A notable example is the synthesis of (R)-N-(1-Benzylpiperidin-3-yl)benzamide, which was achieved with a 92% yield. thieme-connect.com The absolute configuration of the product was confirmed by comparing its specific rotation to that of a commercially available standard. thieme-connect.com
Table 1: Rhodium-Catalyzed Asymmetric Hydrogenation of N-(1-benzylpiperidin-3-yl)enamide (1a)
| Catalyst System | Product | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| [Rh(cod)₂]⁺BF₄⁻ / (S)-SYNPHOS | (R)-N-(1-Benzylpiperidin-3-yl)benzamide | 92 | 96 (after crystallization) |
Data sourced from a study on the efficient synthesis of enantioenriched 3-aminopiperidine derivatives. thieme-connect.com
Enzyme-catalyzed reactions, or biotransformations, offer a green and sustainable alternative for the synthesis of chiral amines. beilstein-journals.orgnih.gov ω-Transaminases (TAs) have proven to be particularly effective for the asymmetric amination of ketones to produce enantiomerically pure amines. beilstein-journals.orgnih.gov
This approach involves the transfer of an amino group from an amine donor, such as isopropylamine, to a prochiral ketone substrate in the presence of the cofactor pyridoxal-5'-phosphate (PLP). nih.govbeilstein-journals.org The synthesis of both enantiomers of 3-amino-1-Boc-piperidine has been successfully demonstrated by the amination of the corresponding precursor, 1-Boc-3-piperidone, using commercially available ω-transaminases. nih.govbeilstein-journals.org This method is advantageous as it can provide the target compound in a single step with high yield and excellent enantiomeric excess. nih.govbeilstein-journals.org
To enhance their stability and reusability, ω-transaminases can be immobilized on solid supports. beilstein-journals.orgacs.org Covalently immobilizing these enzymes on materials like epoxyacrylate resins or amino-ethylenediamine-modified epoxide supports offers several advantages for large-scale applications. beilstein-journals.orgacs.orgacs.org
Immobilized ω-transaminases have been effectively used in the synthesis of both (R)- and (S)-3-amino-1-Boc-piperidine. beilstein-journals.org For instance, the (R)-selective immobilized transaminase ATA-025-IMB and the (S)-selective ATA-P1-G05-IMB have shown high efficiency and enantioselectivity. nih.gov Increasing the reaction temperature to 50°C can significantly reduce the reaction time while maintaining high enantioselectivity (≥98% ee). nih.gov The immobilized enzymes also demonstrate good stability, allowing for their reuse in multiple reaction cycles, both in batch and continuous flow systems. nih.govbeilstein-journals.orgacs.org A continuous flow system using immobilized ω-transaminase achieved a 95% conversion to (S)-1-Boc-3-aminopiperidine within a 10-minute residence time and demonstrated a space-time yield of 930.73 g·L⁻¹·day⁻¹. acs.orgfigshare.com
Table 2: Screening of Immobilized ω-Transaminases for the Synthesis of 3-Amino-1-Boc-piperidine
| Enzyme | Enantioselectivity | Conversion (%) | Enantiomeric Excess (ee, %) | Reaction Time (h) |
|---|---|---|---|---|
| ATA-025-IMB | (R) | 99 | >99 | 3 (at 50°C) |
| ATA-P1-G05-IMB | (S) | >99 | >99 | 24 (at 50°C) |
Data adapted from a study on the asymmetric synthesis of a chiral amine using immobilized ω-transaminases. nih.gov
Multi-enzyme cascades represent a sophisticated approach in biocatalysis, where multiple enzymatic reactions are combined in a single pot. rsc.orgnih.govrsc.org This strategy can streamline synthetic routes, improve efficiency, and prevent the racemization of unstable intermediates. rsc.orgrsc.org
A notable example is the synthesis of protected 3-aminopiperidine derivatives using a cascade involving a galactose oxidase (GOase) variant and an imine reductase (IRED). rsc.orgnih.govrsc.org This one-pot reaction starts from N-Cbz-protected L-lysinol. rsc.orgnih.gov The GOase oxidizes the starting amino alcohol to an unstable amino aldehyde, which spontaneously cyclizes to form a cyclic imine. rsc.org This imine is then stereoselectively reduced by the IRED to yield the desired L-3-N-Cbz-aminopiperidine. rsc.org This streamlined process has achieved isolated yields of up to 54% and produces products with high enantiopurity. rsc.orgnih.gov The combination of these industrially relevant enzymes provides a green and efficient pathway to enantiopure protected 3-aminopiperidines under ambient conditions. rsc.org
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3-Aminopiperidine |
| N-Boc-3-aminopiperidine |
| (R)-3-Amino-1-Boc-piperidine |
| (S)-3-Amino-1-Boc-piperidine |
| 1-Boc-3-piperidone |
| N-(1-Benzylpiperidin-3-yl)enamides |
| (R)-N-(1-Benzylpiperidin-3-yl)benzamide |
| L-Glutamic acid |
| 3-(N-Boc amino) piperidine |
| Isopropylamine |
| Pyridoxal-5'-phosphate |
| N-Cbz-protected L-lysinol |
| L-3-N-Cbz-aminopiperidine |
| (S)-SYNPHOS |
Enzyme-Catalyzed Asymmetric Amination (Biotransformations)
Chiral Pool Synthesis from Natural Precursors
Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. scispace.com This approach elegantly transfers the inherent stereochemistry of the starting material to the target molecule, circumventing the need for asymmetric induction or chiral resolution steps. Natural amino acids and alcohols are common precursors for the synthesis of chiral piperidine derivatives.
Esterification: Both carboxylic acid groups of L-glutamic acid are esterified in a one-pot reaction to produce the corresponding diester. niscpr.res.in
Boc-Protection: The amino group is protected with a tert-butoxycarbonyl (Boc) group. niscpr.res.in
Reduction: The diester is reduced to the corresponding diol using sodium borohydride (B1222165) (NaBH₄). niscpr.res.in
Tosylation: The resulting diol is converted into a ditosylate. niscpr.res.in
Cyclization: Intramolecular cyclization of the ditosylate with various amines furnishes the substituted piperidine ring. niscpr.res.in
This method offers several advantages, including mild reaction conditions and the use of non-toxic catalysts. niscpr.res.in However, the reactivity of the amine in the final cyclization step is crucial; highly nucleophilic primary amines are effective, whereas less nucleophilic aromatic amines like aniline (B41778) fail to produce the desired piperidine compound. niscpr.res.in
Besides L-glutamic acid, other natural amino acids such as L-ornithine, L-lysine, and their enantiomers are valuable precursors for chiral 3-aminopiperidine and related cyclic amines. rsc.orgresearchgate.net
One notable approach involves a multi-enzymatic cascade using galactose oxidase (GOase) and imine reductase (IRED) enzymes. rsc.orgresearchgate.net This biocatalytic method facilitates the synthesis of enantiopure Cbz-protected L-3-aminopiperidine from L-ornithinol, which is readily accessible from the natural amino acid L-ornithine. rsc.org The one-pot cascade is advantageous as it prevents the racemization of labile intermediates and generates selectively protected products suitable for further chemical transformations. rsc.orgresearchgate.net
Another strategy begins with D-lysine and D-ornithine to prepare (R)-3-(Boc-amino)piperidine. researchgate.net This two-step process involves the O-alkylation of N-Boc protected 3-aminolactams to form imido esters, which are then hydrogenated under mild conditions to yield the target amine without isolation of the intermediate. researchgate.net
Table 1: Chiral Pool Synthesis of 3-Aminopiperidine Analogs
| Starting Material | Key Steps | Protecting Group | Product | Reference |
|---|---|---|---|---|
| L-Glutamic Acid | Esterification, Boc-protection, NaBH₄ reduction, Tosylation, Cyclization | Boc | 3-(N-Boc amino) piperidine derivatives | niscpr.res.in |
| L-Ornithinol | Galactose Oxidase (GOase) / Imine Reductase (IRED) cascade | Cbz | L-3-N-Cbz-aminopiperidine | rsc.orgresearchgate.net |
Resolution of Racemic Aminopiperidine Intermediates
Classical resolution of racemic mixtures via the formation of diastereomeric salts remains a viable and important strategy for obtaining enantiopure aminopiperidines. This method involves reacting the racemic amine with a chiral resolving agent to form two diastereomeric salts, which can then be separated based on differences in physical properties, such as solubility. nih.govresearchgate.net
An efficient resolution of racemic 3-aminopiperidine (APD) has been achieved using the enantiomerically pure resolving agent (R)-4-(2-chlohydroxy-1.3.2-dioxaphosphorinane 2-oxide) ((R)-CPA). nih.govresearchgate.net The two resulting diastereomers exhibit a significant difference in solubility in 90% tert-butyl alcohol at low temperatures, allowing for the isolation of (R)-3-aminopiperidine in high yield (99.5%) and excellent enantiomeric excess (99.6% e.e.). nih.govresearchgate.net
Other resolving agents have also been employed. N-tosyl-(S)-phenylalanine has been used to resolve 3-aminopiperidine through a process known as dielectrically controlled resolution (DCR). researchgate.netresearchgate.net Similarly, N-modified alanine (B10760859) derivatives have been shown to be effective for the optical resolution of 3-aminopiperidine enantiomers by fractional crystallization. google.com However, some traditional resolving agents like dibenzoyl-L-tartaric acid and N-acetyl-phenylalanine have been found to be less stable and provide only modest resolution. google.com
Table 2: Chiral Resolving Agents for 3-Aminopiperidine
| Resolving Agent | Method | Product | Yield / e.e. | Reference |
|---|---|---|---|---|
| (R)-CPA | Diastereomeric Salt Formation / Fractional Crystallization | (R)-3-aminopiperidine | 99.5% / 99.6% | nih.govresearchgate.net |
| N-tosyl-(S)-phenylalanine | Dielectrically Controlled Resolution (DCR) | (R)-1 and (S)-1 | - | researchgate.netresearchgate.net |
Protecting Group Strategies in Aminopiperidine Synthesis
The use of protecting groups is fundamental in the multi-step synthesis of complex molecules like substituted aminopiperidines. springernature.com These groups temporarily block reactive functional groups, preventing unwanted side reactions and enabling selective transformations at other positions of the molecule. springernature.comresearchgate.net Carbamates are among the most widely used protecting groups for amines. masterorganicchemistry.com
N-Carbamate Protecting Groups (e.g., Carbethoxy, Boc, Cbz)
N-Carbamate protecting groups are integral to piperidine chemistry due to their ease of installation, stability under various reaction conditions, and predictable cleavage methods. masterorganicchemistry.comsnnu.edu.cn
Carbethoxy Group: The ethyl carbamate (B1207046), or carbethoxy group, is a common N-protecting group in piperidine synthesis. It provides stability to the piperidine nitrogen and influences the molecule's reactivity and conformation.
Boc (tert-butoxycarbonyl) Group: The Boc group is widely used due to its stability to a broad range of nucleophilic and basic conditions, as well as catalytic hydrogenation. niscpr.res.inhighfine.com It is, however, readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA), making it a versatile choice in many synthetic sequences. masterorganicchemistry.comhighfine.com The Boc group's steric bulk can also direct the stereochemical outcome of reactions at adjacent positions.
Cbz (benzyloxycarbonyl) Group: The Cbz group, also known as the Z group, is another cornerstone of amine protection. masterorganicchemistry.com It is stable to acidic and basic conditions but can be selectively removed by catalytic hydrogenation (e.g., using Pd/C and H₂), a process that does not affect Boc or Fmoc groups. masterorganicchemistry.comhighfine.com The choice between Boc and Cbz often depends on the planned subsequent reaction steps and the presence of other functional groups in the molecule. rsc.org In some enzymatic syntheses, biocatalysts show a preference for Cbz-protected substrates over Boc-protected or unprotected ones. rsc.orgresearchgate.net
Table 3: Common N-Carbamate Protecting Groups in Piperidine Synthesis
| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Condition | Key Features | Reference |
|---|---|---|---|---|---|
| tert-butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Strong acid (e.g., TFA) | Stable to base and hydrogenation; acid-labile | niscpr.res.inmasterorganicchemistry.comhighfine.com |
| benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenation (H₂, Pd/C) | Stable to acid and base; labile to hydrogenolysis | rsc.orgmasterorganicchemistry.comhighfine.com |
| 9-fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine) | Base-labile; stable to acid and hydrogenation | masterorganicchemistry.comiris-biotech.de |
Orthogonal Protection Schemes
Orthogonal protection is a sophisticated strategy that employs multiple protecting groups in a single molecule, where each group can be removed selectively in the presence of the others by using specific, non-interfering reaction conditions. iris-biotech.debiosynth.com This approach is essential for the synthesis of complex, multifunctional molecules, allowing for sequential, site-specific modifications. researchgate.net
A classic orthogonal pair in peptide and organic synthesis is the acid-labile Boc group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. iris-biotech.de For instance, a molecule like N-FMOC-Amino-(4-N-BOC-piperidinyl)carboxylic acid contains both protecting groups, allowing for the selective deprotection of either the Fmoc-protected amine (with a base like piperidine) or the Boc-protected piperidine nitrogen (with an acid like TFA). cymitquimica.com
Another important group that enables orthogonality is the allyloxycarbonyl (Alloc) group. researchgate.net The Alloc group is stable to both the acidic conditions used to remove Boc and the basic conditions used to remove Fmoc, but it can be selectively cleaved using a palladium(0) catalyst. researchgate.nethighfine.com This three-way orthogonality (Boc/Fmoc/Alloc) provides chemists with powerful tools to build complex molecular architectures. researchgate.net Other protecting groups like ivDde, which is cleaved by hydrazine, can be used in combination with the Fmoc/tBu strategy to further expand the possibilities for creating branched and cyclic structures. sigmaaldrich.com The development of expedient and highly stereoselective routes to orthogonally protected chiral 2-substituted 4-aminopiperidines highlights the power of these advanced synthetic strategies. researchgate.net
Mechanisms of Key Ring-Forming Reactions
The synthesis of the substituted piperidine core can be achieved through several strategic pathways. A common method involves the modification of a pre-existing pyridine (B92270) ring. This approach often starts with ethyl isonicotinate (B8489971) (ethyl 4-pyridinecarboxylate), an isomer of the 3-substituted target. The synthesis proceeds through the alkylation of the pyridine nitrogen with an alkyl halide, forming a 1-alkyl-4-carbethoxypyridinium salt. gatech.edu Subsequent catalytic hydrogenation of this pyridinium (B92312) salt reduces the aromatic ring to the saturated piperidine structure. gatech.edu This process yields a 1-alkyl-4-carbethoxypiperidine. gatech.edu A similar strategy can be envisioned for 3-substituted analogs.
Another powerful method for constructing the piperidine ring is the Dieckmann condensation, an intramolecular cyclization of a diester to form a β-keto ester. For instance, the synthesis of 3-quinuclidinone, a related bicyclic structure, utilizes an intramolecular Dieckmann-type cyclization of 1-carbethoxymethyl-4-carbethoxypiperidine. tsijournals.comresearchgate.net This highlights a potential, albeit more complex, route where an acyclic amino-diester precursor could be cyclized to form the 3-aminopiperidine ring system.
The Strecker synthesis, a classical method for producing α-amino acids, provides a conceptual parallel for creating the C-amino functionality. masterorganicchemistry.com This reaction involves the three-component reaction of an aldehyde or ketone, ammonia, and cyanide, followed by nitrile hydrolysis. masterorganicchemistry.com Adapting this logic to a cyclic precursor, such as a protected piperidone, could offer a direct route to introducing the amino group at the 3-position.
Reactivity of the Amino Functionality
The primary amino group at the 3-position is a key site of reactivity, behaving as a potent nucleophile due to the lone pair of electrons on the nitrogen atom.
The 3-amino group readily participates in nucleophilic addition and substitution reactions. It can react with various electrophiles, including aldehydes and ketones, to form corresponding imines (Schiff bases). This reactivity is fundamental to its use as a synthetic intermediate. The basic nature of the amino group also allows it to act as a proton acceptor in acid-base reactions. Its nucleophilicity is central to its role in the construction of more complex molecules, such as in the synthesis of quinolin-2(1H)-one derivatives where the analogous ethyl 4-amino-1-piperidinecarboxylate is employed. chemicalbook.com
The primary amino group can be easily modified through alkylation and acylation reactions to introduce a wide range of functional groups.
Alkylation: N-alkylation can be achieved by reacting the amine with alkyl halides. For example, related aminopiperidines are alkylated using various alkylating agents to produce N-substituted derivatives. google.com
Acylation: Acylation is a common derivatization technique that converts the primary amine into a more stable amide. This is often used to protect the amino group or to introduce specific functionalities. For analytical purposes, derivatization enhances detectability in techniques like HPLC. google.com Reagents such as benzoyl chloride react selectively with the primary amine to form stable benzoyl-3-aminopiperidine derivatives. google.com Other specialized reagents are used for high-sensitivity analysis in biological samples. nih.govnih.gov
Table 1: Derivatization Reactions of the Amino Group
| Reaction Type | Reagent Class | Specific Reagent Example | Product | Reference |
|---|---|---|---|---|
| Acylation | Acyl Halides | Benzoyl chloride | N-Benzoyl amide derivative | google.com |
| Acylation | Succinimidyl Carbamates | 3-aminopyridyl-N-hydroxysuccinimidyl carbamate (APDS) | N-Aminopyridyl carbamate derivative | nih.gov |
| Acylation | Chloroformates | 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) | N-FMOC carbamate derivative | researchgate.net |
| Alkylation | Alkyl Halides | Butyl bromide | N-Butyl amine derivative | google.com |
Transformations Involving the Carbethoxy Moiety
The N-carbethoxy group serves as a protecting group for the piperidine ring's secondary amine. It can be removed or transformed through several key reactions.
The most common transformation of the N-carbethoxy group is its removal to liberate the secondary amine of the piperidine ring. This is typically a two-step process involving hydrolysis followed by decarboxylation.
Hydrolysis: The ethyl ester of the carbamate can be hydrolyzed under either acidic or basic conditions to yield the corresponding N-carboxy-piperidine (a carbamic acid). google.com This reaction is a standard ester hydrolysis.
Table 2: Conditions for N-Carbethoxy Group Removal
| Step | Reaction Conditions | Intermediate/Product | Reference |
|---|---|---|---|
| Hydrolysis | Aqueous acid (e.g., HCl, H₂SO₄) or base (e.g., NaOH, KOH), often with heating | N-carboxy-piperidine (Carbamic acid) | google.com |
| Decarboxylation | Often occurs spontaneously upon acidification following basic hydrolysis, or during acidic hydrolysis | 3-Aminopiperidine | wikipedia.org |
Transesterification is the process of converting one ester into another by exchanging the alkoxy group. masterorganicchemistry.com For this compound, this means converting the ethyl ester into, for example, a methyl, benzyl, or tert-butyl ester by reacting it with the corresponding alcohol. This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com
Base-Catalyzed Transesterification: This mechanism involves the nucleophilic attack of an alkoxide (e.g., methoxide) on the carbonyl carbon of the carbethoxy group. masterorganicchemistry.com This forms a tetrahedral intermediate, which then collapses, eliminating the original ethoxide group to yield the new ester. masterorganicchemistry.com
Acid-Catalyzed Transesterification: Under acidic conditions, the carbonyl oxygen is first protonated, which makes the carbonyl carbon more electrophilic. masterorganicchemistry.com The new alcohol then acts as a nucleophile, attacking the activated carbonyl. A series of proton transfer steps follows, leading to the elimination of ethanol (B145695) and formation of the new ester. masterorganicchemistry.com
Table 3: Comparison of Transesterification Mechanisms
| Feature | Base-Catalyzed Mechanism | Acid-Catalyzed Mechanism | Reference |
|---|---|---|---|
| Catalyst | Alkoxide (e.g., NaOCH₃) | Strong acid (e.g., H₂SO₄) | masterorganicchemistry.com |
| Initial Step | Nucleophilic attack by alkoxide on the carbonyl carbon | Protonation of the carbonyl oxygen | masterorganicchemistry.com |
| Key Intermediate | Tetrahedral alkoxide intermediate | Protonated tetrahedral intermediate | masterorganicchemistry.com |
Role as an N-Protecting Group in Subsequent Transformations
The 1-carbethoxy group on the piperidine nitrogen of this compound functions as an effective protecting group. In organic synthesis, protecting groups are essential for temporarily masking a reactive functional group to prevent it from interfering with reactions occurring at other sites in the molecule. masterorganicchemistry.comuchicago.edu Carbamates, such as the N-carbethoxy group, are a popular choice for protecting amines because they are straightforward to install, stable under a variety of reaction conditions, and can be removed when no longer needed. masterorganicchemistry.combeilstein-journals.org
The carbethoxy group effectively deactivates the piperidine nitrogen by delocalizing its lone pair of electrons through resonance with the adjacent carbonyl group. This significantly reduces the nitrogen's nucleophilicity and basicity, preventing it from participating in reactions such as alkylation, acylation, or acting as a base in elimination reactions while transformations are carried out elsewhere on the molecule. chemistrysteps.com
A key application is seen in multi-step syntheses where the exocyclic 3-amino group is the desired site of reaction. For instance, in the synthesis of more complex molecules, the N-carbethoxy group ensures that reactions such as condensations or acylations occur selectively at the 3-amino position. An analog, N-Carbethoxy-4-piperidone, serves as a crucial building block where the carbethoxy group allows for diverse reactions at the ketone position without interference from the ring nitrogen.
The stability of the N-carbethoxy group allows for a range of subsequent chemical modifications. For example, a patent describes the synthesis of (R)-N-ethoxycarbonyl-3-aminopiperidine from N-ethoxycarbonyl-3-piperidone. google.com In this process, the carbethoxy group remains intact during an enzymatic transamination, demonstrating its robustness as a protecting group under specific catalytic conditions. google.com Deprotection, or the removal of the carbethoxy group, can be achieved through methods like hydrolysis under acidic or basic conditions, which cleaves the carbamate to regenerate the secondary amine of the piperidine ring.
Table 1: Transformations Utilizing the N-Carbethoxy Protecting Group
| Starting Material | Reagents/Conditions | Product | Protected Group's Role | Reference |
| N-ethoxycarbonyl-3-piperidone | ω-transaminase, Isopropylamine, PLP, 45°C | (R)-N-ethoxycarbonyl-3-aminopiperidine | Protects the ring nitrogen during enzymatic amination of the ketone. | google.com |
| Ethyl 4-aminopiperidine-1-carboxylate | Pyridine carboxyaldehydes, Microwave (900W), 5 min | Ethyl (E)-4-((pyridin-ylimino)methyl)piperidine-1-carboxylate derivatives | Protects the ring nitrogen during Schiff base formation at the 4-amino group. | acgpubs.orgacgpubs.org |
| N-ω-cyanoalkyl-N'-carbethoxypiperazines | Ethyl magnesium bromide | Various, including ketones and cleaved products | The carbethoxy group is the target of the Grignard reagent in some cases, leading to cleavage or unexpected conversion. cdnsciencepub.com | cdnsciencepub.com |
Stereochemical Considerations in Transformations
The presence of a chiral center at the C3 position of this compound introduces significant stereochemical considerations in its chemical transformations. The molecule can exist as two non-superimposable mirror images, the (R) and (S) enantiomers. The synthesis and reactions of this compound often require careful control to obtain the desired stereoisomer, which is crucial in the development of pharmacologically active agents where biological activity is often enantiomer-specific.
A prominent example of stereocontrolled synthesis is the asymmetric transformation of a prochiral precursor. A patent details the synthesis of (R)-N-ethoxycarbonyl-3-aminopiperidine with a high enantiomeric excess (ee% = 99.7%) starting from N-ethoxycarbonyl-3-piperidone. google.com This transformation is achieved using an ω-transaminase enzyme, which selectively produces the (R)-enantiomer. google.com This enzymatic resolution demonstrates how biological catalysts can be employed to achieve high levels of stereoselectivity that are often challenging to attain with traditional chemical methods.
Similarly, the preparation of specific stereoisomers of related piperidine derivatives, such as (S)-3-Carbethoxy-3-benzylpiperidine, highlights the importance of stereochemical control in this class of compounds. acs.org In reactions involving the existing stereocenter at C3, the chiral environment can influence the stereochemical outcome of reactions at adjacent positions through diastereoselective control, leading to the preferential formation of one diastereomer over another. The stereochemistry of reactions involving related diamino compounds has also been studied, showing that enzymes can differentiate between enantiomers, leading to distinct reaction pathways and products. nih.gov
Table 2: Stereoselective Synthesis of this compound Analogs
| Precursor | Catalyst/Reagent | Product | Stereochemical Outcome | Reference |
| N-ethoxycarbonyl-3-piperidone | ω-transaminase | (R)-N-ethoxycarbonyl-3-aminopiperidine | Highly enantioselective formation of the (R)-isomer (ee% = 99.7%). | google.com |
| N-Cbz-3-piperidine carboxylic acid | R-phenylethylamine | (R)-N-Cbz-3-piperidine carboxylic acid | Chiral resolution to isolate the desired enantiomer. | google.com |
| Racemic diaminovalerate | Glutamate-1-semialdehyde aminomutase | L-diaminovalerate | The enzyme selectively consumes the L-enantiomer in a transamination reaction. | nih.gov |
Chemo- and Regioselective Reactions
Chemoselectivity refers to the selective reaction of one functional group in the presence of others, while regioselectivity describes the preference for reaction at one position over other possible positions. researchgate.net this compound possesses two distinct nitrogen-containing functional groups: the exocyclic primary amine at C3 and the endocyclic carbamate. This structural feature makes it an excellent substrate for studying chemo- and regioselective transformations.
The primary amine at the C3 position is significantly more nucleophilic and basic than the nitrogen atom of the N-carbethoxy group. This difference in reactivity allows for highly chemoselective reactions. For example, an analog, ethyl 4-aminopiperidine-1-carboxylate, readily undergoes condensation with various aldehydes at the 4-amino position to form Schiff bases (imines) under mild conditions, such as microwave irradiation without a catalyst. acgpubs.orgacgpubs.org In these reactions, the N-carbethoxy group remains completely intact, showcasing the high chemoselectivity governed by the differential reactivity of the two nitrogen atoms. acgpubs.orgacgpubs.org It is expected that this compound would exhibit similar chemoselectivity.
Regioselectivity can be observed in reactions where multiple sites on the piperidine ring could potentially react. While the primary focus is often on the reactivity of the amino group, reactions involving the ring itself can also be regioselective. For instance, in the synthesis of fused heterocyclic systems from piperidine derivatives, the regioselectivity of cyclization reactions is critical for obtaining the desired product architecture. evitachem.com The electronic and steric environment around the piperidine ring, influenced by both the amino and carbethoxy substituents, dictates the preferred site of reaction. Studies on the synthesis of carbazoles via heteroannulation highlight how the choice of catalyst and substrates can control the regioselectivity of C-H activation and C-N bond-forming steps. nih.gov
Table 3: Chemo- and Regioselective Reactions of Aminopiperidine Analogs
| Substrate | Reagents | Product Type | Selectivity Type | Description | Reference |
| Ethyl 4-aminopiperidine-1-carboxylate | 2/3/4-Pyridine carboxyaldehyde | Schiff Base | Chemoselective | The primary amino group reacts selectively over the less nucleophilic carbamate nitrogen. | acgpubs.orgacgpubs.org |
| 1,2,4-Triketone analogs | Hydrazines | Pyrazoles or Pyridazinones | Chemo- and Regioselective | The reaction outcome is dictated by the structure of the reagents, temperature, and catalysts, leading to different heterocyclic products. semanticscholar.org | semanticscholar.org |
| 3-Amino-1,2,4-triazole | Triethyl orthoformate, Diethyl phosphite | Aminomethylene-bisphosphonic acid | Regioselective | The reaction occurs selectively at the exocyclic amino group rather than the triazole ring nitrogens. mdpi.com | mdpi.com |
| Unsymmetrical alkynes | Organic azides, Nickel catalyst | 1,2,3-Triazoles | Regio- and Chemoselective | The catalyst controls the regiochemical outcome of the cycloaddition. rsc.org | rsc.org |
Application of 3 Amino 1 Carbethoxypiperidine Derivatives As Building Blocks in Complex Organic Synthesis
Utility in the Synthesis of Nitrogen-Containing Heterocycles
Derivatives of 3-aminopiperidine are fundamental synthons for the creation of a wide array of nitrogen-containing heterocyclic compounds. The inherent structure, featuring a secondary amine within the piperidine (B6355638) ring and a primary amino group at the C-3 position, provides two points of reactivity that can be selectively functionalized to build more complex heterocyclic systems. These systems are often found at the core of biologically active molecules and pharmaceutical agents. rsc.orgresearchgate.net
The synthesis of enantiomerically pure 3-(N-Boc amino) piperidine derivatives, for example, can be achieved from readily available starting materials like L-glutamic acid. rsc.org This multi-step route involves esterification, protection of the amino group, reduction, and subsequent cyclization to form the piperidine ring, which can then be used to construct other heterocycles. rsc.org Furthermore, enzymatic cascades have been developed for the efficient synthesis of protected 3-aminopiperidine derivatives, showcasing a green and sustainable approach to obtaining these valuable intermediates.
The strategic manipulation of the protective groups on the ring and exocyclic nitrogen atoms allows for controlled, stepwise reactions to form fused heterocyclic systems. For instance, the piperidine nitrogen can participate in cyclization reactions with suitable reagents to form bicyclic structures, while the 3-amino group can be acylated, alkylated, or used as a nucleophile in condensation reactions to build additional rings or append complex side chains. A patent has described a range of novel 3-aminopiperidine derivatives and related nitrogen-containing heterocycles intended for the treatment of inflammatory and central nervous system disorders, underscoring their importance in medicinal chemistry. researchgate.net
Role as Chiral Auxiliaries and Ligands
The intrinsic chirality of 3-aminopiperidine derivatives makes them highly valuable in asymmetric synthesis. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction, after which it is typically removed. mdpi.com While direct use of 3-amino-1-carbethoxypiperidine as a removable chiral auxiliary is not widely documented, its primary role is as a chiral building block or synthon. enamine.net In this capacity, the enantiomerically pure piperidine derivative is permanently integrated into the target molecule, transferring its predefined stereochemistry to the final product.
The development of methods to produce enantiomerically pure 3-aminopiperidines is crucial for their application in pharmaceuticals. beilstein-journals.orgrsc.org Biocatalytic methods, for instance, have been successfully employed to synthesize both (R)- and (S)-enantiomers of N-protected 3-aminopiperidine from prochiral ketones with high enantiomeric excess. beilstein-journals.org These enantiopure intermediates are then used in the synthesis of complex chiral molecules where the stereochemistry at the C-3 position of the piperidine ring is critical for the final compound's biological activity. rsc.orgbeilstein-journals.org
In the context of chiral ligands for asymmetric catalysis, molecules containing nitrogen and possessing chirality are often used to form complexes with transition metals. These chiral metal complexes can then catalyze reactions to produce one enantiomer of a product in excess. While specific examples of this compound acting as a ligand in well-known catalytic reactions are not prevalent, the broader class of chiral piperidines and related N-heterocycles are foundational to the design of new chiral ligands for a variety of asymmetric transformations. researchgate.netnih.gov The utility of the 3-aminopiperidine scaffold lies in its rigid, stereochemically defined structure which is a desirable feature in the design of effective chiral environments for catalysts.
Precursors for Advanced Pharmaceutical Intermediates
The 3-aminopiperidine framework is a key structural feature in numerous biologically active compounds and approved pharmaceutical drugs. researchgate.net Its derivatives serve as critical intermediates in the synthesis of a new generation of therapeutics, prized for their ability to impart favorable pharmacological properties to the final drug molecule. google.com The versatility of this scaffold allows for extensive modification, enabling the fine-tuning of structure-activity relationships. researchgate.net
Synthesis of Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors
One of the most significant applications of chiral 3-aminopiperidine derivatives is in the synthesis of dipeptidyl peptidase-IV (DPP-IV) inhibitors, a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. researchgate.netresearchgate.net The (R)-enantiomer of 3-aminopiperidine is a crucial building block for several prominent drugs in this class, including Alogliptin and Trelagliptin. researchgate.netbeilstein-journals.org
The synthesis of these inhibitors typically involves a key nucleophilic substitution step where the piperidine nitrogen of (R)-3-aminopiperidine attacks an electrophilic center on a pyrimidinedione core. rsc.orgrsc.org For example, the synthesis of Alogliptin involves reacting 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile with (R)-3-aminopiperidine. rsc.orgbeilstein-journals.org Similarly, Trelagliptin is synthesized by introducing the (R)-3-aminopiperidine moiety to a 6-chlorouracil (B25721) derivative. rsc.orgnih.gov The precise stereochemistry of the 3-amino group is essential for potent and selective inhibition of the DPP-IV enzyme. researchgate.net
| Drug Name | Therapeutic Class | Role of 3-Aminopiperidine Derivative |
| Alogliptin | DPP-IV Inhibitor | Key chiral building block ((R)-3-aminopiperidine) forming a critical part of the final structure. researchgate.netbeilstein-journals.org |
| Trelagliptin | DPP-IV Inhibitor | Incorporates the (R)-3-aminopiperidine scaffold via nucleophilic substitution. rsc.org |
| Linagliptin (B1675411) | DPP-IV Inhibitor | Utilizes a 3-aminopiperidine moiety in its structure. |
Development of Agents for Central Nervous System Research
The 3-aminopiperidine scaffold is also a valuable component in the development of novel therapeutics for central nervous system (CNS) disorders. google.com This structural motif is considered a "privileged" scaffold in medicinal chemistry, meaning it is capable of binding to multiple biological targets. Its derivatives are being explored for the treatment of conditions such as schizophrenia and depression.
Research has shown that the 3-aminopiperidine moiety is a promising structural unit for synthesizing new drugs with cognition-enhancing capabilities. A study on piperidine and piperazine (B1678402) derivatives as cognition-enhancers concluded that the 3-aminopiperidine scaffold warrants further investigation for developing new nootropic agents. Furthermore, structurally related compounds like 3-aminotetrahydrocarbazoles have been investigated as a series of CNS agents, demonstrating profiles similar to antidepressants or antipsychotics depending on their substitution patterns. The ability to readily modify the piperidine ring and the amino group allows for the creation of large libraries of compounds for screening against various CNS targets.
Integration into Total Synthesis of Natural Products and Their Analogs
The piperidine ring is a ubiquitous structural motif found in a vast number of natural products, particularly in the alkaloid family. researchgate.net These compounds often exhibit significant biological and pharmacological activities. researchgate.net Consequently, the development of synthetic routes to these complex molecules is a major focus of organic chemistry. Chiral 3-aminopiperidine derivatives represent valuable building blocks for the enantioselective synthesis of such natural products and their analogs.
While many synthetic strategies construct the piperidine ring during the synthetic sequence, the use of pre-formed, enantiopure piperidine building blocks is an efficient approach. nih.gov It allows for the direct incorporation of a stereochemically defined fragment into the target molecule. Various synthetic methods have been developed to access enantiomerically pure 3-aminopiperidine derivatives from the chiral pool, such as from L-glutamic acid, or through asymmetric synthesis, making them accessible starting materials for more complex targets. rsc.org
Enantioselective Total Synthesis Routes
In the context of total synthesis, enantioselectivity is paramount, as typically only one enantiomer of a natural product possesses the desired biological activity. Enantioselective routes to piperidine-containing natural products often rely on the use of chiral building blocks or chiral catalysts. enamine.netresearchgate.net
The synthesis of piperidine alkaloids, for instance, has been achieved using stereoselective Mannich reactions where a chiral amine auxiliary directs the formation of the piperidine core with high diastereoselectivity. researchgate.net Although not using this compound directly as the auxiliary, these syntheses exemplify the principle of using chiral amine-containing structures to control stereochemistry in the synthesis of natural products like (+)-coniine and (+)-dihydropinidine. researchgate.net
Enzymatic cascades that produce enantiopure protected 3-aminopiperidines from bio-renewable amino acids represent a powerful strategy for generating these key intermediates. rsc.orgresearchgate.net These chiral building blocks are primed for use in the total synthesis of natural products, where the piperidine's absolute configuration is installed early and carried through the synthetic sequence, ensuring the final product is obtained with high optical purity. rsc.org
Scaffold for Molecular Diversification and Combinatorial Library Synthesis
The this compound framework serves as a versatile and highly valuable scaffold in the field of medicinal chemistry, particularly for molecular diversification and the synthesis of combinatorial libraries. Its inherent structural features, including multiple points for chemical modification, allow for the systematic and rapid generation of a vast number of structurally related compounds. This approach is instrumental in the exploration of chemical space to identify novel bioactive molecules.
The strategic functionalization of the this compound core enables the creation of libraries with a high degree of chemical diversity. The primary amine at the 3-position and the carbethoxy group at the 1-position are key handles for derivatization. Additionally, the piperidine ring itself can be further substituted, offering more avenues for structural variation. This multi-directional diversification is a cornerstone of modern drug discovery, facilitating the optimization of pharmacological properties through the synthesis and screening of focused compound libraries.
A notable application of this scaffold is in "scaffold hopping," a strategy used to identify new molecular frameworks with similar biological activity to a known active compound. By retaining key pharmacophoric features while altering the core structure, researchers can discover novel intellectual property and improved drug candidates.
One prominent example of the successful use of a 3-aminopiperidine scaffold in combinatorial library synthesis is in the discovery of T-type calcium channel inhibitors. researchgate.net These channels are significant therapeutic targets for a range of neurological disorders. In a specific research endeavor, a 24-membered library of compounds was constructed based on the 3-aminopiperidine core. researchgate.net
The synthesis of this library involved a solution-phase parallel synthesis approach. This method allows for the efficient production of a series of related compounds in a spatially separated manner, where each reaction vessel contains a unique product. The identity of each compound is known based on its position in the reaction array, which simplifies the subsequent analysis of structure-activity relationships (SAR).
The diversification of the 3-aminopiperidine scaffold in this library was achieved by reacting the primary amine with a variety of acid chlorides, leading to a set of N-acylated derivatives. This approach highlights the utility of the amino group as a key point for introducing molecular diversity. The resulting library of compounds was then screened for their ability to inhibit T-type calcium channels, ultimately leading to the identification of potent and selective inhibitors. researchgate.net
The general scheme for such a library synthesis can be represented as follows, where 'R' represents a diverse set of chemical moieties introduced through the acylation of the amino group:
| Reactant 1 | Reactant 2 | Product Library |
| This compound | R-COCl (Various Acid Chlorides) | N-Acyl-3-amino-1-carbethoxypiperidine Derivatives |
This systematic approach to molecular diversification, centered on the this compound scaffold, underscores its importance as a building block in the generation of compound libraries for high-throughput screening and the discovery of new therapeutic agents.
Spectroscopic and Advanced Analytical Characterization of 3 Amino 1 Carbethoxypiperidine and Intermediates
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 3-Amino-1-carbethoxypiperidine. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, confirming the presence and connectivity of atoms.
In the ¹H NMR spectrum, characteristic signals are expected for the protons of the piperidine (B6355638) ring, the carbethoxy group, and the amino group. The chemical shifts and coupling patterns of the piperidine protons are complex due to the chair conformation of the ring and the presence of a stereocenter at the C3 position. Protons on the ethyl group of the carbethoxy moiety typically appear as a quartet (for the -CH₂-) and a triplet (for the -CH₃). The protons of the primary amine (-NH₂) may appear as a broad singlet. For related N-protected 3-aminopiperidine derivatives, the presence of rotamers, arising from hindered rotation around the amide or carbamate (B1207046) bond, can lead to signal broadening or the appearance of multiple sets of signals in both ¹H and ¹³C NMR spectra. nih.gov
The ¹³C NMR spectrum complements the ¹H NMR data by providing signals for each unique carbon atom in the molecule. Key resonances include those for the carbonyl carbon of the carbethoxy group (typically in the 155-175 ppm range), the carbons of the piperidine ring, and the carbons of the ethyl group. The chemical shifts of the piperidine ring carbons are sensitive to the conformation and the nature of the substituents. For instance, in a related N-Boc protected intermediate, ¹³C NMR spectra showed considerable broadening of signals for carbons adjacent to the nitrogen, indicating the presence of rotamers. nih.gov
Table 1: Representative ¹H NMR Data for Related 3-Aminopiperidine Derivatives
| Compound | Solvent | Chemical Shifts (δ, ppm) and Multiplicity | Reference |
|---|---|---|---|
| (R)-N-tert-butoxycarbonyl-3-aminopiperidine | CDCl₃ | 4.02–3.78 (m, 2H), 3.82 (m, 2H), 3.61 (m, 1H), 1.92 (m, 1H), 1.72 (m, 1H), 1.61–1.42 (s, 12H), 1.32 (m, 1H) | google.com |
| (R)-3-aminopiperidine dihydrochloride | DMSO-d₆ | 9.62 (s, 2H), 8.65 (s, 3H), 3.43 (d, J=11.3Hz, 2H), 3.18 (d, J=12.2Hz, 1H), 2.90 (t, J=11.2Hz, 1H), 2.76 (t, J=11.7Hz, 1H), 2.05 (d, J=11.7Hz, 1H), 1.87 (d, J=12.1Hz, 1H), 1.74 (d, J=11.9Hz, 1H), 1.61 (d, J=11.3Hz, 1H) | google.com |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula by measuring the mass-to-charge ratio (m/z) with high precision. For a related compound, (+)-Ethyl 2-[(1-tert-Butoxycarbonyl-(S)-piperidin-3-yl)amino]acetate, HRMS (FT-ICR-MS) determined the [M+H]⁺ ion at m/z 287.1962, which corresponds to the calculated value of 287.1965 for the formula C₁₄H₂₆N₂O₄. nih.gov
Electron ionization (EI) or electrospray ionization (ESI) techniques are commonly used. In GC-MS analysis of the related 1-Boc-3-aminopiperidine, the top three mass-to-charge ratio (m/z) peaks observed were 57, 56, and 69, which are characteristic fragments resulting from the loss of the tert-butyl group and subsequent cleavages of the piperidine ring. nih.gov ESI-MS is particularly useful for polar compounds and often shows a prominent protonated molecule peak [M+H]⁺, confirming the molecular weight.
Chromatographic Techniques for Purity and Isomer Separation (e.g., HPLC, UPLC, GC)
Chromatographic methods are fundamental for assessing the purity of this compound and for separating its isomers. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) are the most common techniques used.
HPLC and UPLC: Reversed-phase HPLC (RP-HPLC) is widely used for purity analysis and quantification. google.com A C18 column is typically employed with a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like methanol (B129727) or acetonitrile. google.com Detection is often performed using a UV detector, although the parent 3-aminopiperidine has a weak UV chromophore, necessitating derivatization for enhanced sensitivity. google.comgoogle.com UPLC, which uses smaller particle size columns, offers faster analysis times and higher resolution compared to traditional HPLC. mdpi.com
GC: Gas chromatography is another powerful technique for purity assessment, especially for volatile derivatives or the parent amine. A simple and sensitive GC method has been developed for the quantification of 3-aminopiperidine in linagliptin (B1675411) without derivatization. asianpubs.orgresearchgate.net This method uses a diphenyl dimethyl polysiloxane stationary phase column with a flame ionization detector (FID). asianpubs.org
Table 2: Exemplary Chromatographic Conditions for Analysis of 3-Aminopiperidine and Derivatives
| Technique | Column | Mobile Phase / Carrier Gas | Detection | Application | Reference |
|---|---|---|---|---|---|
| HPLC | Reversed-phase C18 | 0.01mol/L phosphate aqueous solution-methanol (90:10) | UV (254nm) | Purity & Quantitative Analysis | google.com |
| HPLC | Shim-pack Scepter C18 | Phosphate buffer (pH 7.0)-methanol (90:10) | UV (280nm) | Impurity Profiling | |
| GC | Diphenyl dimethyl polysiloxane (30 m x 0.53 mm x 5.0 µm) | Helium | FID | Purity & Quantitative Analysis | asianpubs.orgresearchgate.net |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and straightforward method for identifying the functional groups present in this compound. The IR spectrum displays characteristic absorption bands corresponding to the vibrations of specific bonds.
Key expected absorptions include:
N-H stretching: Primary amines typically show two bands (symmetric and asymmetric stretching) in the region of 3300-3500 cm⁻¹. These bands are generally sharper and less intense than the O-H band of alcohols. pressbooks.pub
C-H stretching: Absorptions from the alkane C-H bonds of the piperidine ring and ethyl group are expected in the 2850-2960 cm⁻¹ range. libretexts.org
C=O stretching: A strong, sharp absorption band for the carbonyl group of the carbethoxy (urethane) function is expected around 1690-1740 cm⁻¹. nih.govpressbooks.pub
C-O stretching: The C-O bond of the ester/carbethoxy group will show a strong absorption in the 1150-1250 cm⁻¹ region. nih.gov
N-H bending: This vibration for the primary amine typically appears around 1590-1650 cm⁻¹.
For a similar compound, (+)-Ethyl 2-[(1-tert-Butoxycarbonyl-(S)-piperidin-3-yl)amino]acetate, characteristic IR peaks were observed at 3333 cm⁻¹ (N-H), 2976 cm⁻¹ (C-H), and 1691 cm⁻¹ (C=O). nih.gov
X-ray Crystallography for Absolute Configuration and Solid-State Structure
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute configuration, bond lengths, bond angles, and crystal packing. For a chiral molecule like this compound, single-crystal X-ray diffraction would unambiguously establish the R or S configuration of the stereocenter at the C3 position.
This technique involves irradiating a single, well-ordered crystal with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the construction of an electron density map, from which the precise positions of all atoms in the crystal lattice can be determined. While this method provides unparalleled structural detail, its application is contingent upon the ability to grow a suitable single crystal of the compound or a derivative. Currently, specific crystallographic data for this compound is not widely available in the literature, but the technique remains the gold standard for absolute structure determination.
Chiral Analytical Methods for Enantiomeric Excess Determination
Since this compound is a chiral molecule, methods to determine its enantiomeric purity or enantiomeric excess (ee) are critical, particularly for pharmaceutical applications where one enantiomer is often more active or has a different safety profile. google.com Chiral HPLC is the most common technique for this purpose. researchgate.netnih.gov
Direct separation of the enantiomers can be challenging due to the compound's polarity and weak UV absorption. google.com Therefore, pre-column derivatization is often employed. A chiral derivatizing agent can be used to form diastereomers that can be separated on a standard achiral column, or a non-chiral derivatizing agent that introduces a strong chromophore can be used to improve detection for separation on a chiral stationary phase (CSP). researchgate.netnih.gov
For instance, 3-aminopiperidine can be derivatized with benzoyl chloride or p-toluene sulfonyl chloride (PTSC) to enhance UV detection and facilitate separation on chiral columns like Chiralpak AD-H or ChromTech CHIRAL-AGP. google.comresearchgate.netnih.gov The separation of the derivatized enantiomers allows for the precise calculation of the enantiomeric excess by comparing the peak areas of the two enantiomers.
Table 3: Chiral HPLC Methods for the Analysis of 3-Aminopiperidine Enantiomers
| Derivatizing Agent | Column | Mobile Phase | Detection | Application | Reference |
|---|---|---|---|---|---|
| p-Toluene sulfonyl chloride (PTSC) | Chiralpak AD-H | 0.1% diethyl amine in ethanol (B145695) | UV (228 nm) | Enantiomeric Purity | researchgate.netnih.gov |
| Benzoyl chloride | ChromTech CHIRAL-AGP | 0.015mol/L phosphate aqueous solution-isopropanol (99:1) | UV (254 nm) | Enantiomeric Excess | google.com |
| None | Crownpak™ CR+ | HClO₄ (pH=1):MeOH (95:5) | Differential Refractive Index | Direct Enantioseparation | google.com |
Computational Chemistry and Mechanistic Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3-Amino-1-carbethoxypiperidine, DFT calculations can elucidate the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior.
Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. A smaller gap generally suggests higher reactivity.
Furthermore, DFT can be used to calculate various global reactivity descriptors, providing a quantitative measure of the molecule's reactivity. These descriptors are summarized in the table below.
| Descriptor | Formula | Significance for this compound |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon gaining an electron. |
| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates reactivity. |
| Electrophilicity Index (ω) | ω = χ2 / (2η) | Propensity to accept electrons. |
This table is interactive. Click on the headers to sort.
By mapping the electrostatic potential onto the electron density surface, DFT can also identify the regions of this compound that are electron-rich (nucleophilic) and electron-poor (electrophilic). The amino group is expected to be a primary site for nucleophilic attack, while the carbonyl carbon of the carbethoxy group would be an electrophilic center.
Molecular Dynamics (MD) Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape. The piperidine (B6355638) ring can adopt various conformations, primarily chair and boat forms, and the orientation of the amino and carbethoxy substituents can also vary (axial vs. equatorial).
MD simulations can provide detailed information about:
Stable Conformers: By simulating the molecule's motion over time, the most energetically favorable conformations can be identified.
Conformational Transitions: The simulations can reveal the pathways and energy barriers for transitions between different conformations.
Solvent Effects: By including explicit solvent molecules in the simulation, the influence of the environment on conformational preferences can be studied.
The results of an MD simulation are often visualized through Ramachandran-like plots for the dihedral angles of the piperidine ring and the substituents, which can help in identifying the most populated conformational states. nih.govresearchgate.net The relative energies of different conformers, such as those with axial or equatorial substituents, can be calculated to determine their relative populations at a given temperature.
| Conformer Feature | Expected Stability | Rationale |
| Piperidine Ring | Chair > Boat | Lower torsional and steric strain in the chair conformation. |
| 3-Amino Group | Equatorial > Axial | Reduced 1,3-diaxial interactions in the equatorial position. |
| 1-Carbethoxypiperidine | Planar amide bond | Resonance stabilization of the N-C=O group. |
This table is interactive. You can filter the data by entering keywords in the search box above.
Reaction Pathway Analysis and Transition State Modeling
Computational methods can be employed to investigate the mechanisms of chemical reactions involving this compound. By modeling the potential energy surface of a reaction, stationary points, including reactants, products, intermediates, and transition states, can be located.
For instance, the acylation of the amino group or the hydrolysis of the ester group are important reactions for this molecule. Transition state modeling can provide the structure and energy of the transition state for these reactions, allowing for the calculation of the activation energy. This information is crucial for predicting reaction rates and understanding the factors that influence reactivity.
Methods such as nudged elastic band (NEB) or intrinsic reaction coordinate (IRC) calculations can be used to map the entire reaction pathway, confirming that a located transition state indeed connects the desired reactants and products. These studies can also reveal the role of catalysts or solvent molecules in the reaction mechanism.
Prediction of Spectroscopic Properties
Computational chemistry can predict various spectroscopic properties of this compound, which can aid in its experimental characterization.
NMR Spectroscopy: DFT calculations can predict the 1H and 13C nuclear magnetic resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be estimated with good accuracy, aiding in the assignment of experimental spectra.
Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic coordinates. This allows for the prediction of the IR spectrum, helping to identify characteristic vibrational modes, such as the N-H stretching of the amino group and the C=O stretching of the carbethoxy group.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities in the UV-Vis spectrum. nih.gov
| Spectroscopic Technique | Predicted Property | Relevant Functional Groups |
| 1H NMR | Chemical Shifts | Protons on the piperidine ring, amino group, and ethyl group. |
| 13C NMR | Chemical Shifts | Carbons of the piperidine ring, carbonyl group, and ethyl group. |
| IR Spectroscopy | Vibrational Frequencies | N-H stretch, C=O stretch, C-N stretch, C-O stretch. |
| UV-Vis Spectroscopy | Absorption Maxima (λmax) | n→π* and π→π* transitions associated with the carbonyl group. |
This table is interactive. You can sort the columns by clicking on the headers.
Ligand-Receptor Interaction Studies
Given the prevalence of the piperidine scaffold in many biologically active compounds, it is plausible that this compound could interact with various biological targets. Molecular docking and molecular dynamics simulations are powerful tools to investigate these potential interactions.
Molecular docking can be used to predict the binding mode and affinity of this compound to the active site of a receptor. The molecule can be docked into the binding pockets of various receptors known to interact with piperidine-containing ligands, such as sigma (σ) receptors, opioid receptors, or various ion channels. nih.gov
Following docking, MD simulations of the ligand-receptor complex can be performed to assess the stability of the predicted binding pose and to analyze the key intermolecular interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts, that contribute to binding. The binding free energy can also be calculated using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) or free energy perturbation (FEP) to provide a more quantitative estimate of the binding affinity. These studies can guide the design of new derivatives of this compound with improved potency and selectivity for a specific biological target.
Emerging Trends and Future Research Directions
Development of Green Chemistry Approaches for Aminopiperidine Synthesis
The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to minimize their environmental footprint. In the context of aminopiperidine synthesis, this translates to the use of safer solvents, renewable starting materials, and catalytic methods that reduce waste and energy consumption.
One significant advancement is the use of biocatalysis. Enzymes such as transaminases are being employed for the asymmetric synthesis of chiral amines like 3-aminopiperidine derivatives. beilstein-journals.orgscispace.comgoogle.com This enzymatic approach offers high enantioselectivity and operates under mild reaction conditions, often in aqueous media, thereby reducing the reliance on hazardous organic solvents. google.com For instance, the synthesis of (R)-3-amino-1-Boc-piperidine has been achieved with high yield and enantiomeric excess using immobilized ω-transaminases. beilstein-journals.org Another green strategy involves multi-enzyme cascades. Researchers have successfully used a one-pot combination of galactose oxidase and imine reductase to synthesize enantiopure N-Cbz-protected L-3-aminopiperidine from amino alcohols derived from bio-renewable amino acids. rsc.orgrsc.org This method avoids the isolation of unstable intermediates and proceeds under ambient conditions. rsc.org
Solvent-free or "neat" mechanochemical grinding procedures are also being explored for the synthesis of N-substituted amines, offering a highly efficient and environmentally benign alternative to traditional solvent-based methods. mdpi.com The use of amino acids as starting materials for piperidone synthesis is another promising green approach, replacing harsher reagents like ammonia (B1221849). researchgate.net
Table 1: Comparison of Green Synthesis Methods for Aminopiperidines
| Method | Key Features | Advantages |
|---|---|---|
| Biocatalysis (Transaminases) | Use of enzymes for asymmetric amination. beilstein-journals.orggoogle.com | High enantioselectivity, mild reaction conditions, use of aqueous media. beilstein-journals.orggoogle.com |
| Enzyme Cascades | One-pot, multi-enzyme reactions. rsc.orgrsc.org | Streamlined process, avoids isolation of intermediates, high enantiopurity. rsc.org |
| Mechanochemistry | Solvent-free grinding of reactants. mdpi.com | Reduced waste, high efficiency, benign conditions. mdpi.com |
| Bio-based Starting Materials | Use of renewable resources like amino acids. rsc.orgresearchgate.net | Sustainable feedstock, potentially milder reaction pathways. rsc.org |
Flow Chemistry and Continuous Processing in Production
Flow chemistry, or continuous flow processing, is rapidly gaining traction as a superior alternative to traditional batch manufacturing for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. beilstein-journals.orgnih.gov This technology offers significant advantages in terms of safety, reproducibility, scalability, and process control. beilstein-journals.orgnih.gov
For the synthesis of piperidine (B6355638) derivatives, continuous flow protocols have been developed that demonstrate rapid reaction times, often within minutes, and high yields and diastereoselectivities. tulane.eduacs.orgacs.orgorganic-chemistry.org These systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, which is particularly beneficial for highly exothermic or hazardous reactions. nih.gov The improved heat and mass transfer in flow reactors enables safer scale-up of reactions that would be problematic in large batch reactors. nih.govnih.gov
The modular nature of flow chemistry setups allows for the integration of multiple reaction steps, in-line analysis, and purification into a single, automated process. beilstein-journals.orguc.pt This "synthesis-on-demand" capability can significantly shorten development timelines and reduce the cost of drug manufacturing. nih.gov For example, a two-step continuous flow protocol has been successfully used for the synthesis of various functionalized α-chiral piperidines. acs.org The versatility of this approach is further demonstrated by its application in diverse reaction types, including hydrogenations and multi-component reactions, which are crucial for generating substituted piperidine libraries. organic-chemistry.orgnih.gov
Application of Artificial Intelligence and Machine Learning in Reaction Prediction
Table 2: Impact of AI/ML in Aminopiperidine Synthesis
| Application Area | AI/ML Contribution | Potential Benefit |
|---|---|---|
| Reaction Outcome Prediction | Predicts major products and yields with high accuracy. cam.ac.ukdrugtargetreview.com | Reduces experimental workload and accelerates discovery. eurekalert.org |
| Condition Optimization | Suggests optimal catalysts, solvents, and reagents from large datasets. beilstein-journals.org | Improves reaction efficiency and minimizes waste. |
| Retrosynthesis Planning | Designs multi-step synthetic pathways to target molecules. cam.ac.uk | Provides novel and efficient routes for complex piperidine derivatives. |
Exploration of Novel Catalytic Systems for Stereocontrol
The biological activity of piperidine-containing drugs is often dependent on their stereochemistry. Consequently, the development of novel catalytic systems that provide precise control over the three-dimensional arrangement of atoms is a major focus of current research.
Asymmetric catalysis is a powerful tool for synthesizing enantiomerically pure piperidine derivatives. This includes the use of chiral catalysts for reactions such as hydrogenation, cyclization, and C-H functionalization. nih.govnih.gov For example, an intramolecular asymmetric aza-Michael cyclization promoted by a chiral phosphoric acid catalyst has been used to synthesize 3-spiropiperidines with high enantiomeric ratios. rsc.org Palladium catalysis has also been employed for the stereocontrolled deconstructive amination of bridged δ-lactam-γ-lactones to produce highly decorated 3-hydroxy-2-piperidinone carboxamides. rsc.orgresearchgate.net
Researchers are also exploring photoredox catalysis for the diastereoselective functionalization of highly substituted piperidines. nih.gov This method allows for the direct arylation of α-amino C-H bonds, providing a powerful way to introduce molecular complexity with high stereocontrol. nih.gov The development of new ligands and catalyst systems continues to expand the scope and efficiency of these stereocontrolled transformations, enabling access to a wider range of complex and medicinally relevant piperidine structures. nih.govnih.gov
Expanding the Scope of Aminopiperidine Derivatives in Chemical Biology
The 3-aminopiperidine scaffold is a versatile building block in medicinal chemistry and is increasingly being utilized in the broader field of chemical biology. encyclopedia.pub Chemical biology employs small molecules as probes to study and manipulate biological systems. The unique conformational properties and synthetic tractability of the piperidine ring make it an ideal scaffold for designing such probes. nih.govwikipedia.org
Derivatives of 3-aminopiperidine are being incorporated into molecules designed to interact with specific biological targets, such as enzymes and receptors, with high affinity and selectivity. encyclopedia.pubresearchgate.net For example, they are used as linkers in the development of inhibitors for enzymes like dipeptidyl peptidase IV (DPP-IV). beilstein-journals.org The ability to introduce diverse functional groups onto the piperidine ring allows for the fine-tuning of a molecule's pharmacological properties, including its potency, selectivity, and pharmacokinetic profile. encyclopedia.pubresearchgate.net
Future research will likely focus on using aminopiperidine derivatives to create novel chemical probes for studying complex biological processes, developing new diagnostic tools, and designing innovative therapeutic agents. The exploration of aminopiperidines as isosteres for other common chemical motifs, like piperazine (B1678402), is also an active area of research aimed at improving the drug-like properties of lead compounds. acs.org The synthesis of conformationally restricted aminopiperidones as isosteres for amino acids like phenylalanine has been explored in the design of enzyme inhibitors, showcasing the potential to mimic biological structures. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Amino-1-carbethoxypiperidine, and how can purity be validated?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination of piperidine derivatives. For example, carbethoxy protection of the piperidine ring (e.g., using ethyl chloroformate) followed by amination at the 3-position is a common strategy. Purification typically involves column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization. Validate purity using HPLC (C18 column, acetonitrile/water gradient) and confirm structural integrity via -/-NMR and FT-IR spectroscopy. Compare spectral data with PubChem records or CAS entries for validation .
Q. How should researchers assess the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (UV-vis irradiation) over 4–8 weeks. Monitor degradation via TLC and HPLC. Use mass spectrometry to identify breakdown products. Store the compound in airtight containers under inert gas (e.g., argon) at –20°C to minimize hydrolysis or oxidation .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : -NMR (400 MHz, CDCl) to resolve amine protons (δ 1.2–1.8 ppm) and carbethoxy groups (δ 4.1–4.3 ppm).
- FT-IR : Confirm carbonyl (C=O) stretch at ~1700 cm and NH bends at ~1600 cm.
- Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H] peaks. Cross-reference with computational predictions (e.g., PubChem’s molecular weight calculator) .
Advanced Research Questions
Q. How can reaction mechanisms for this compound synthesis be elucidated to resolve contradictory yield data?
- Methodological Answer : Use kinetic isotope effects (KIE) or -labeling to trace amination pathways. Employ DFT calculations (e.g., Gaussian 16) to model transition states and identify rate-limiting steps. For example, competing pathways (e.g., SN2 vs. radical mechanisms) can be distinguished by analyzing solvent polarity effects or radical traps in reaction mixtures .
Q. What strategies mitigate toxicity risks when testing this compound in biological assays?
- Methodological Answer : Prioritize in silico toxicity prediction tools (e.g., ProTox-II) to assess mutagenicity or hepatotoxicity. For in vitro studies, use cell viability assays (MTT or resazurin) with HEK-293 or HepG2 cells. Implement strict PPE protocols (gloves, goggles, fume hoods) during handling, as piperidine derivatives often have uncharacterized toxicological profiles .
Q. How can computational modeling optimize this compound for drug discovery?
- Methodological Answer : Perform molecular docking (AutoDock Vina) against target proteins (e.g., GPCRs or kinases) to predict binding affinities. Use QSAR models to correlate substituent effects (e.g., carbethoxy vs. benzyl groups) with bioactivity. Validate predictions with SPR (surface plasmon resonance) binding assays .
Q. What experimental designs resolve contradictions in reported biological activities of piperidine derivatives?
- Methodological Answer : Standardize assay conditions (e.g., pH, temperature) and use orthogonal assays (e.g., enzymatic inhibition + cellular uptake studies). For example, discrepancies in IC values for kinase inhibition may arise from varying ATP concentrations—control this variable and apply ANOVA to assess statistical significance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
